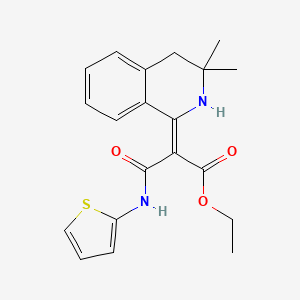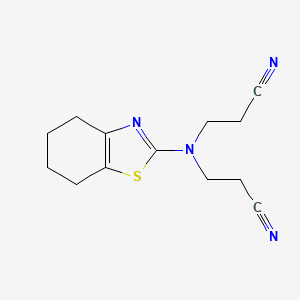![molecular formula C16H21NO B5233837 N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of bicyclic amides and has a unique chemical structure that makes it an interesting candidate for various research studies.
作用機序
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's mechanism of action involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, such as calcium signaling and protein folding. This compound has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects are still being studied, but it has been found to have various effects on the central nervous system. It has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects. This compound has also been found to have analgesic effects, which may be related to its ability to modulate the sigma-1 receptor.
実験室実験の利点と制限
The advantages of using N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide in lab experiments include its potency and selectivity for the sigma-1 receptor, which makes it an interesting candidate for studying various neurological disorders. This compound's unique chemical structure also makes it an interesting compound for studying the structure-activity relationships of sigma-1 receptor agonists. However, the limitations of using this compound include its potential toxicity and the lack of knowledge about its long-term effects.
将来の方向性
There are various future directions for research on N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, including its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound's ability to modulate the sigma-1 receptor also makes it an interesting candidate for studying various cellular processes, such as calcium signaling and protein folding. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成法
The synthesis of N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide involves the reaction between 3,4-dimethylphenylacetic acid and cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then converted into this compound through a series of chemical reactions, including the addition of an amine group and the formation of a cyclic structure. The final product is purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has shown potential applications in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a potent and selective agonist for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. This compound's ability to modulate the sigma-1 receptor has made it an interesting candidate for studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-10-7-8-12(9-11(10)2)17-16(18)15-13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNRRQLMVZNGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)

![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)